molecular formula C23H22FNO6S B5258979 methyl 2-[(5E)-5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[(5E)-5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B5258979
M. Wt: 459.5 g/mol
InChI Key: WFMXLDBDKIUHSW-UDWIEESQSA-N
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Description

Methyl 2-[(5E)-5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5E)-5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves multi-step organic reactions. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives . This is followed by further reactions to introduce the specific substituents, such as the ethoxy and fluorobenzyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5E)-5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Due to its potential pharmacological properties, it is being investigated for use in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(5E)-5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives with different substituents. Examples include:

Uniqueness

What sets methyl 2-[(5E)-5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the ethoxy and fluorobenzyl groups, in particular, may enhance its pharmacological activity and selectivity.

Properties

IUPAC Name

methyl 2-[(5E)-5-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO6S/c1-4-30-19-11-15(9-10-18(19)31-13-16-7-5-6-8-17(16)24)12-20-21(26)25(23(28)32-20)14(2)22(27)29-3/h5-12,14H,4,13H2,1-3H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMXLDBDKIUHSW-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OC)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)C(C)C(=O)OC)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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